molecular formula C10H9N3O2S B13379440 2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile

2-(ethylamino)-5-hydroxy-7-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile

Cat. No.: B13379440
M. Wt: 235.26 g/mol
InChI Key: IRAXRLDNBRAGED-UHFFFAOYSA-N
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Description

2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of thieno[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-thioxopyridine-3-carbonitrile with appropriate aldehydes and amines under basic conditions. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of recyclable solvents and catalysts, such as polyethylene glycol (PEG-400) and glycerol, has been reported to enhance the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives, such as:

Uniqueness

What sets 2-(ethylamino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino and hydroxy groups enhances its solubility and interaction with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-(ethylamino)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-3-carbonitrile

InChI

InChI=1S/C10H9N3O2S/c1-2-12-10-5(4-11)8-9(16-10)6(14)3-7(15)13-8/h3,12H,2H2,1H3,(H2,13,14,15)

InChI Key

IRAXRLDNBRAGED-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C2=C(S1)C(=CC(=O)N2)O)C#N

Origin of Product

United States

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